2-Isopropyloxetane
Description
2-Isopropyloxetane is a substituted oxetane, a four-membered cyclic ether with an isopropyl group at the 2-position. Oxetanes are notable for their ring strain and applications in polymer chemistry, pharmaceuticals, and agrochemicals. Notably, 3-Isopropyloxetane (CAS 10317-17-6) is documented in , but its structural isomerism (3-position substitution) distinguishes it from the queried compound .
Properties
CAS No. |
15045-60-0 |
|---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
2-propan-2-yloxetane |
InChI |
InChI=1S/C6H12O/c1-5(2)6-3-4-7-6/h5-6H,3-4H2,1-2H3 |
InChI Key |
RIELPFLYWOXARA-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCO1 |
Canonical SMILES |
CC(C)C1CCO1 |
Synonyms |
2-Isopropyloxetane |
Origin of Product |
United States |
Comparison with Similar Compounds
Given the absence of direct data on 2-Isopropyloxetane, this section discusses structurally or functionally related compounds from the evidence, highlighting limitations in available information.
3-Isopropyloxetane (CAS 10317-17-6)
Key Features :
- Structure : A four-membered oxetane ring with an isopropyl group at the 3-position.
- Safety information references PubChem but lacks specifics.
Comparison Insight :
- Positional Isomerism : The substitution position (2 vs. 3) affects reactivity and physical properties. For example, 2-substituted oxetanes typically exhibit higher ring strain due to steric hindrance compared to 3-substituted isomers, influencing polymerization kinetics or drug metabolism. However, experimental data validating this for isopropyl-substituted oxetanes is unavailable in the evidence.
Other Cyclic Ethers and Related Compounds
a) Isophorone (CAS 4098-71-9)
- Structure : Cyclic ketone with a six-membered ring.
- Use : Solvent and intermediate in polymer synthesis.
- Contrast with Oxetanes : Unlike strained oxetanes, isophorone’s larger ring reduces strain, favoring stability but limiting reactivity in ring-opening reactions .
b) Isobutylene (CAS 115-11-7)
- Structure : Linear alkene (C₄H₈).
- Use : Precursor for polymers like butyl rubber.
c) Isocyanatobenzene (CAS 103-71-9)
- Structure : Aromatic isocyanate.
- Use : Polyurethane production.
- Contrast : Reactivity centers on the isocyanate group (-NCO), unlike oxetanes’ ether linkage, leading to distinct polymerization mechanisms (e.g., urethane vs. ether bond formation) .
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